![molecular formula C7H14N2O3S B15096164 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea CAS No. 301860-85-5](/img/structure/B15096164.png)
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea
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Overview
Description
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group and a dimethylurea moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea typically involves the reaction of tetrahydrothiophene with appropriate reagents to introduce the dioxidotetrahydrothiophenyl groupThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions that promote the desired transformation .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea can be compared with other similar compounds that contain the dioxidotetrahydrothiophenyl group or the dimethylurea moiety. Some of these similar compounds include:
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also contain the dioxidotetrahydrothiophenyl group and are studied for their potential as potassium channel activators.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(5-sulfanyl-1H-1,2,4-triazol-3-yl)urea: This compound shares the dioxidotetrahydrothiophenyl group and is investigated for its biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,1-dimethylurea is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a tetrahydrothiophene ring with a 1,1-dioxide group and a dimethylurea moiety. The presence of sulfur in the thiophene ring is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exhibit:
- Antioxidant Properties : The dioxidation in the tetrahydrothiophene structure can contribute to its ability to scavenge free radicals.
- Enzyme Inhibition : The urea component may interact with specific enzymes, potentially inhibiting their activity and leading to therapeutic effects in various diseases.
Biological Activity Data
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant potential of various compounds, this compound demonstrated significant scavenging activity against DPPH radicals. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases.
Case Study 2: Antimicrobial Effects
Research involving the evaluation of antimicrobial properties indicated that this compound exhibited notable inhibitory effects against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Pharmacological Potential : The compound has shown promise in preclinical trials for various applications, including as an anti-inflammatory agent.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its safety parameters.
Properties
CAS No. |
301860-85-5 |
---|---|
Molecular Formula |
C7H14N2O3S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C7H14N2O3S/c1-9(2)7(10)8-6-3-4-13(11,12)5-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
CXNLWMNGJLNXLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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